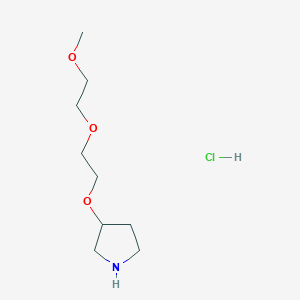![molecular formula C15H20ClNO5 B1488086 Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-46-9](/img/structure/B1488086.png)
Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound belonging to the pyrrolidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride typically involves the following steps:
Starting with a pyrrolidine precursor, the compound is subject to stereoselective reactions to introduce the desired (2S,4S) configuration.
The incorporation of the phenoxy group occurs through nucleophilic substitution reactions, which are facilitated by using appropriate catalysts and reaction conditions.
The ethoxycarbonyl group is introduced via esterification, where the pyrrolidine derivative is reacted with ethyl chloroformate under basic conditions.
The final step involves quaternization with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process may involve:
High-pressure liquid chromatography (HPLC) for the purification of intermediates.
Automated reactors with real-time monitoring to control reaction parameters such as temperature, pH, and pressure.
Advanced crystallization techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions:
Oxidation: : The compound can be oxidized to form N-oxide derivatives.
Reduction: : It can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.
Substitution: : Nucleophilic and electrophilic substitutions can occur at the phenoxy and pyrrolidine moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Conditions: : Reactions typically occur in polar aprotic solvents, with appropriate catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: : N-oxides and hydroxyl derivatives.
Reduction: : Amines and alcohol derivatives.
Substitution: : Various substituted pyrrolidine and phenoxy derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, the compound serves as a versatile intermediate for constructing more complex molecules. It is used in the development of novel catalysts and ligands.
Biology
Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride has shown promise in biochemical assays and studies involving enzyme inhibition due to its structural specificity.
Medicine
The compound is being investigated for its potential therapeutic applications, including as a candidate for drugs targeting specific receptors and enzymes.
Industry
In industrial chemistry, it is utilized in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its unique structure allows for specific binding to these targets, influencing biochemical pathways and cellular responses. For example, the phenoxy group may facilitate interactions with hydrophobic pockets in proteins, while the pyrrolidine core can act as a scaffold for additional modifications.
Comparison with Similar Compounds
When compared to other pyrrolidine derivatives, Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride stands out due to its specific (2S,4S) configuration and functional groups. This configuration is less common and imparts unique stereochemical properties.
Similar Compounds
Methyl 4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate
Ethyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate
Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-piperidinecarboxylate
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-ethoxycarbonylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5.ClH/c1-3-20-14(17)10-4-6-11(7-5-10)21-12-8-13(16-9-12)15(18)19-2;/h4-7,12-13,16H,3,8-9H2,1-2H3;1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDLBEZUYRXTCO-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488006.png)
![Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1488008.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1488009.png)



![1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one](/img/structure/B1488014.png)





